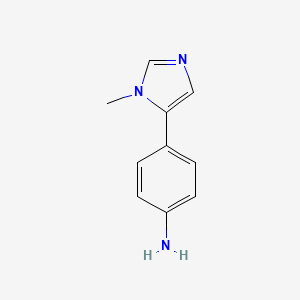

4-(1-Metil-5-imidazolil)anilina

Descripción general

Descripción

4-(1-Methyl-5-imidazolyl)aniline is an organic compound that features an aniline group substituted with a 1-methyl-1H-imidazol-5-yl moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

4-(1-Methyl-5-imidazolyl)aniline has a wide range of applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-5-imidazolyl)aniline typically involves the formation of the imidazole ring followed by its attachment to the aniline group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions . Another approach involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize robust catalysts and optimized reaction conditions to facilitate large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 4-(1-Methyl-5-imidazolyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to its saturated form.

Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Saturated imidazole derivatives.

Substitution: Nitroaniline and halogenated aniline derivatives.

Mecanismo De Acción

The mechanism of action of 4-(1-Methyl-5-imidazolyl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects .

Comparación Con Compuestos Similares

- 4-(2-Methylimidazol-1-yl)aniline

- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Comparison: 4-(1-Methyl-5-imidazolyl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 4-(2-Methylimidazol-1-yl)aniline, the position of the methyl group on the imidazole ring can significantly alter the compound’s electronic properties and steric interactions . Similarly, the presence of a trifluoromethyl group in 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline introduces strong electron-withdrawing effects, which can enhance the compound’s stability and reactivity .

Actividad Biológica

4-(1-Methyl-5-imidazolyl)aniline, also known by its CAS number 89250-15-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, data tables, and research findings.

Chemical Structure and Properties

4-(1-Methyl-5-imidazolyl)aniline features an imidazole ring substituted with an aniline group. The presence of the imidazole moiety is significant as it is known for its role in various biological processes and interactions.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including 4-(1-Methyl-5-imidazolyl)aniline, as anticancer agents. The following table summarizes some key findings regarding the anticancer activity of related compounds:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 11 (related) | A375 (melanoma) | 1.1 | Tubulin polymerization inhibition |

| Compound 9 (related) | M14 (melanoma) | 1.2 | Tubulin polymerization inhibition |

| Compound 21 (related) | A549 (lung cancer) | 0.51 | G2/M phase cell cycle arrest |

| 4-(1-Methyl-5-imidazolyl)aniline | TBD | TBD | TBD |

Research indicates that compounds with similar structures exhibit significant antiproliferative effects across various cancer cell lines. For instance, a study demonstrated that certain imidazole derivatives effectively inhibited tumor growth in xenograft models, suggesting a promising avenue for therapeutic development .

Antiviral Activity

In addition to its anticancer properties, 4-(1-Methyl-5-imidazolyl)aniline has been evaluated for antiviral activity. A recent report indicated that imidazole derivatives can disrupt critical viral interactions, particularly in HIV research:

| Compound | Viral Target | Inhibition (%) | Cytotoxicity (CC50 µM) |

|---|---|---|---|

| Compound 11h | HIV-1 IN-LEDGF/p75 | 89 | >200 |

| Compound 10d | HIV-1 IN-LEDGF/p75 | 84 | >100 |

| 4-(1-Methyl-5-imidazolyl)aniline | TBD | TBD | TBD |

The ability of these compounds to inhibit viral replication while maintaining low cytotoxicity presents a valuable opportunity for developing new antiviral therapies .

The biological activity of 4-(1-Methyl-5-imidazolyl)aniline is primarily attributed to its interaction with cellular targets such as tubulin and viral proteins. The imidazole ring plays a crucial role in these interactions, facilitating binding and subsequent inhibition of critical cellular processes.

Case Studies

- Anticancer Efficacy : A study involving the administration of imidazole derivatives in melanoma xenograft models demonstrated a tumor growth inhibition rate exceeding 90% at specific dosages. This indicates strong potential for further clinical development .

- Antiviral Screening : In vitro assays showed that certain derivatives could inhibit HIV replication by disrupting essential protein-protein interactions necessary for viral entry and integration .

Propiedades

IUPAC Name |

4-(3-methylimidazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCRMIZNTPKIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596368 | |

| Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89250-15-7 | |

| Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.